![molecular formula C16H17NO3 B095577 Illudinine CAS No. 18500-63-5](/img/structure/B95577.png)
Illudinine
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Overview
Description
Illudinine is a naturally occurring compound that belongs to the family of indole alkaloids. It is found in plants such as the fungus Illudium, and has been studied for its potential medical applications. Illudinine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it an attractive target for further research.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis from Dimedone : Illudinine, a fungal metabolite, has been synthesized from dimedone. This synthesis employed a strategy of ring-opening and ring-closing, resulting in a compound that inhibits monoamine oxidase B (MAO-B), marking its first-known biological activity (Gaston, Geldenhuys, & Dudley, 2020).
Synthetic Studies of Illudinine : Research has explored the synthesis of Illudinine, focusing on its sesquiterpene skeleton. This study contributes to understanding the compound's structure and potential applications (Misra & Ghosh, 1978).
Microwave-Mediated Synthesis : Another approach to synthesizing illudinine involved microwave-mediated nickel-catalyzed cyclotrimerization reactions. This method highlights the efficiency of microwave irradiation in complex chemical syntheses (Teske & Deiters, 2008).
Illudinine in Cancer Research
Preclinical Evaluation as Anticancer Agents : Illudins, including illudinine, have shown cytotoxicity to human leukemia cells in vitro, indicating potential as anticancer agents. These compounds act primarily on DNA synthesis, showing efficacy against various cancer cell types (Kelner, Mcmorris, Beck, Zamora, & Taetle, 1987).
Selective Cytotoxicity Basis : Illudins demonstrate selective toxicity for certain tumor cells, with a distinct transport mechanism in sensitive cells. This finding is crucial for developing targeted cancer therapies (Kelner, Mcmorris, & Taetle, 1990).
DNA Lesions by Illudins : Illudin S, related to illudinine, causes DNA lesions that are processed by specific repair pathways. This unique interaction with DNA repair mechanisms offers insights into its potential therapeutic applications in oncology (Jaspers, Raams, Kelner, Ng, Yamashita, Takeda, Mcmorris, & Hoeijmakers, 2002).
Metabolism and Toxicity Studies : The metabolism of illudin S, a related compound, in rat liver revealed insights into its cyclopropane ring-cleavage metabolites. Understanding this metabolism is crucial for evaluating its safety and efficacy as a therapeutic agent (Kariya-city Aichi-pref. Tanaka, Inoue, Kadota, & Kikuchi, 1990).
properties
CAS RN |
18500-63-5 |
---|---|
Product Name |
Illudinine |
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
9-methoxy-7,7-dimethyl-6,8-dihydrocyclopenta[g]isoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c1-16(2)6-10-11(7-16)14(20-3)12-8-17-5-4-9(12)13(10)15(18)19/h4-5,8H,6-7H2,1-3H3,(H,18,19) |
InChI Key |
FSBVQCVHOXXMGN-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C |
Canonical SMILES |
CC1(CC2=C(C3=C(C=NC=C3)C(=C2C1)OC)C(=O)O)C |
Other CAS RN |
18500-63-5 |
synonyms |
illudinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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